1-O-十六烷基-sn-甘油-3-磷酸胆碱

描述

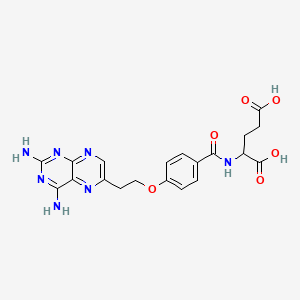

1-O-Hexadecyl-sn-glycero-3-phosphocholine, also known as Lyso-PAF (C₁₆), is a member of the platelet-activating factor (PAF) family of glycerophospholipids . It is a major phospholipid found in eukaryotic membranes and plays a crucial role in maintaining the integrity of these membranes .

Synthesis Analysis

The lipid azPC was synthesized from 1-O-hexadecyl-sn-glycero-3-phosphocholine (hexadecyl lyso-PC) after mild alkaline hydrolysis .Molecular Structure Analysis

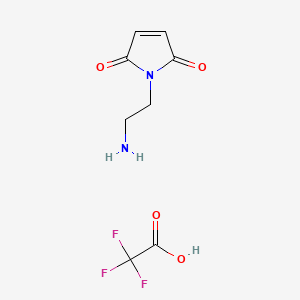

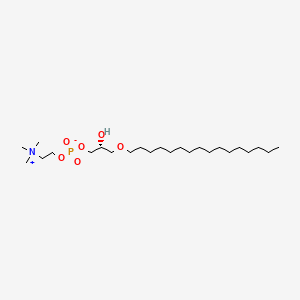

The empirical formula of 1-O-Hexadecyl-sn-glycero-3-phosphocholine is C24H52NO6P . The molecule contains a total of 83 bonds, including 31 non-H bonds, 1 multiple bond, 24 rotatable bonds, 1 double bond, 1 positively charged N, 1 quaternary N, 1 hydroxyl group, 1 secondary alcohol, 1 aliphatic ether, and 1 phosphate .Chemical Reactions Analysis

1-O-Hexadecyl-sn-glycero-3-phosphocholine is a precursor and metabolite of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF). It can be formed by either the action of PAF-AH on PAF C-16, or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine .Physical And Chemical Properties Analysis

The storage temperature for 1-O-Hexadecyl-sn-glycero-3-phosphocholine is recommended to be below -15°C . The molecular weight is 481.65 .科学研究应用

Biochemistry and Molecular Biology

1-O-Hexadecyl-sn-glycero-3-phosphocholine is a specific, high-affinity peroxisome proliferator-activated receptor (PPAR) agonist . It’s used in studies involving oxidized low-density lipoprotein (oxLDL), which is inflammatory and signals through PPARs . The methods of application involve phospholipase A1 digestion . The results showed that certain alkyl phospholipid oxidation products in oxLDL are specific, high-affinity extracellular ligands and agonists for PPAR .

Lipid-Based Drug Delivery

1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is used in the liposome binding assay . It may also be used as a lipid standard for quantification of glycerophosphocholine by liquid chromatography-mass spectrometry (LC-MS) .

Enzymatic Activity Assay

1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay . It may also be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .

Coating Hydrophobic Materials

1,2-Di-O-hexadecyl-sn-glycero-3-phosphocholine (DHPC) may be suitable for use in coating hydrophobic styrene-divinylbenzene . It may also be suitable for spreading onto the subphase to form monolayer to perform penetration studies of phospholipase A2 (PLA2) .

Platelet-Activating Factor (PAF) Studies

1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, also referred as C16 PAF or acetyl PAF, is a natural PAF with ether-linked hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position . It is involved in various inflammatory diseases and facilitates initiation and progression of atherosclerosis . PAF acts as a potential biomarker for coronary artery diseases . It exhibits its activity by binding to a specific PAF receptor, which belongs to the seven transmembrane-spanning G-protein-linked receptors family .

Control in Studies of PAF Activity

1-O-Palmityl-sn-glycero-3-phosphocholine is an inactive form that can be used as a control in studies of PAF activity .

Substrate in Enzymatic Assays

1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay . It may also be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .

Coating Hydrophobic Materials

1,2-Di-O-hexadecyl-sn-glycero-3-phosphocholine (DHPC) may be suitable for use in coating hydrophobic styrene-divinylbenzene . It may also be suitable for spreading onto the subphase to form monolayer to perform penetration studies of phospholipase A2 (PLA2) .

未来方向

1-O-Hexadecyl-sn-glycero-3-phosphocholine has been used in various assays and as a lipid standard for quantification of glycerophosphocholine by liquid chromatography-mass spectrometry (LC-MS) . It has potential applications in the study of Alzheimer’s disease, as increased levels of C16:0 lyso-PAF have been observed in the temporal cortex of Alzheimer’s disease patients .

属性

IUPAC Name |

[(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBPIWYTPAXCFJ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967131 | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

CAS RN |

52691-62-0 | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSO-PLATELET-ACTIVATING FACTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSF9VMH5MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。